molecular formula C7H9N3O3 B1610847 6-Ethoxy-3-nitropyridin-2-amine CAS No. 40851-82-9

6-Ethoxy-3-nitropyridin-2-amine

Cat. No.: B1610847
CAS No.: 40851-82-9
M. Wt: 183.16 g/mol
InChI Key: FOGGQBVTIHSOGZ-UHFFFAOYSA-N
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Description

6-Ethoxy-3-nitropyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol .

Scientific Research Applications

6-Ethoxy-3-nitropyridin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-nitropyridin-2-amine typically involves the nitration of ethoxypyridine derivatives. One common method is the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The ethoxy group can be introduced through subsequent reactions involving ethylation.

Industrial Production Methods

Industrial production methods for nitropyridine derivatives, including this compound, often involve large-scale nitration and ethylation processes. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using palladium on carbon (Pd/C) as a catalyst under hydrogen gas to form 6-ethoxypyridine-2,3-diamine.

    Substitution: The nitro group can be substituted with ammonia and amines by vicarious substitution or oxidative substitution methods.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and Pd/C catalyst.

    Reduction: Hydrogen gas and Pd/C catalyst.

    Substitution: Ammonia, amines, and oxidative agents.

Major Products Formed

    Reduction: 6-Ethoxypyridine-2,3-diamine.

    Substitution: Various substituted pyridines depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: A precursor in the synthesis of 6-Ethoxy-3-nitropyridin-2-amine.

    4-Aminopyridine: Used in the synthesis of imidazo[4,5-c]pyridines.

    5-Nitropyridine-2-sulfonic acid: Formed from 3-nitropyridine in a two-step reaction.

Uniqueness

This compound is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other nitropyridine derivatives. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

6-ethoxy-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGGQBVTIHSOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531640
Record name 6-Ethoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40851-82-9
Record name 6-Ethoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.4 g of 60% sodium hydride was slowly added to 100 ml of ethanol and stirred as it was at room temperature for 10 minutes. 10 g of 2-amino-6-chloro-3-nitropyridine was added thereto and reacted at room temperature for 30 minutes. After concentration, water was added thereto, and it was extracted with ethyl acetate. It was washed with water and brine sucsessively, and dried over anhydrous sodium sulfate. After concentration, 9.7 g of the title compound was obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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